molecular formula C10H16O B1292792 3-{Bicyclo[2.2.1]heptan-2-yl}propanal

3-{Bicyclo[2.2.1]heptan-2-yl}propanal

Cat. No.: B1292792
M. Wt: 152.23 g/mol
InChI Key: NWPURTQHDQJYPZ-UHFFFAOYSA-N
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Description

3-{Bicyclo[2.2.1]heptan-2-yl}propanal is an aldehyde derivative containing a bicyclo[2.2.1]heptane (norbornane) core. This bicyclic framework imparts rigidity and stereochemical complexity, making the compound valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]heptanyl)propanal

InChI

InChI=1S/C10H16O/c11-5-1-2-9-6-8-3-4-10(9)7-8/h5,8-10H,1-4,6-7H2

InChI Key

NWPURTQHDQJYPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CCC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below highlights structural differences and similarities among bicyclo[2.2.1]heptane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Structural Features Reference ID
3-{Bicyclo[2.2.1]heptan-2-yl}propanal C₁₀H₁₆O 152.23 Aldehyde (-CHO) Norbornane core with propionaldehyde chain
Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate C₁₂H₂₀O₂ 196.29 Ester (-COOEt) Propanoate ester substituent
1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-one C₁₀H₁₆O 152.23 Ketone (-CO-) Acetone derivative attached to norbornane
N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)-4-fluorobenzamide C₁₇H₂₀FNO 285.35 Amide (-CONH-) Fluorobenzamide linked to norbornane
1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea C₁₉H₃₀N₂O 302.46 Urea (-NHCONH-) Adamantane and norbornane hybrid

Key Observations :

  • Rigidity vs. Flexibility: The norbornane core enhances steric hindrance in all compounds, but the aldehyde group in this compound may increase reactivity compared to esters or amides.
  • Functional Group Impact : Aldehydes are more electrophilic than ketones or esters, favoring nucleophilic additions (e.g., Grignard reactions) .

Comparison :

  • Aldehyde synthesis may require oxidation of corresponding alcohols or controlled reduction of nitriles, but evidence gaps exist for the target compound.
  • High yields in amide synthesis suggest stability of the norbornane core under catalytic conditions .

Physical and Chemical Properties

  • Boiling Points: Esters (e.g., ethyl propanoate derivatives) likely have higher boiling points than aldehydes due to stronger dipole-dipole interactions .
  • Solubility : Urea derivatives (e.g., 1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea) may exhibit lower aqueous solubility compared to aldehydes because of increased hydrophobicity .
  • Reactivity : The aldehyde group in this compound is prone to oxidation (forming carboxylic acids) and nucleophilic attack, unlike ketones or amides .

Implications :

  • The aldehyde group in this compound could be modified to develop prodrugs or covalent inhibitors targeting enzymes or receptors.

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